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For Researchers, Scientists, and Drug Development Professionals

The crystal structure of sulfate monohydrates (MSO₄·H₂O) is of significant interest across

various scientific disciplines, from geochemistry to pharmaceutical development. The identity of

the cation (M²⁺) plays a crucial role in determining the crystallographic parameters, influencing

properties such as solubility, stability, and bioavailability. This guide provides a comparative

analysis of the structural effects of different divalent cations on sulfate monohydrate crystals,

supported by experimental data.

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for a series of divalent

metal sulfate monohydrates. These compounds, belonging to the kieserite group, are

isostructural and crystallize in the monoclinic space group C2/c at ambient conditions.[1] The

data presented highlights the subtle yet significant changes in the unit cell dimensions and

volume as a function of the cation.
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Iron(II)
FeSO₄

·H₂O

Monoc

linic
C2/c ~7.5 ~7.2 ~7.1 ~120 ~330 [1]

Cobalt

(II)

CoSO₄

·H₂O

Monoc

linic
C2/c 7.512 7.215 7.134 120.3 333.6 [2]

Nickel(

II)

NiSO₄·

H₂O

Monoc

linic
C2/c 7.498 7.201 7.119 120.2 331.4 [2]

Manga

nese(II

)

MnSO

₄·H₂O

Monoc

linic
C2/c 7.063 7.642 7.836 118.14 372.9 [2]

Note: The ranges in the unit cell parameters for MgSO₄·H₂O reflect values reported in different

studies under slightly varying conditions.

The Cation-Structure Relationship
The data reveals a clear trend between the ionic radius of the divalent cation and the resulting

unit cell parameters of the sulfate monohydrate crystal. This relationship can be visualized as

a logical workflow:
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Caption: Logical workflow illustrating how cation properties influence the final crystal structure

of sulfate monohydrates.

As depicted, the intrinsic properties of the cation, primarily its ionic radius and preferred

coordination geometry, directly impact the metal-oxygen bond lengths and the overall efficiency

of crystal packing. These factors, in turn, dictate the final unit cell dimensions and volume.
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While the isostructural nature of these kieserite-type compounds leads to the same space

group, variations in the cation bring about measurable changes in the lattice parameters.

Experimental Protocols
The characterization of these sulfate monohydrate crystals and the determination of their

crystal structures are primarily achieved through the following experimental techniques:

Crystal Synthesis
General Procedure: Single crystals of MSO₄·H₂O are typically grown from aqueous solutions

of the corresponding metal sulfate. This can be achieved through slow evaporation of the

solvent at a constant temperature or by controlled cooling of a saturated solution. For some

cations, hydrothermal synthesis methods may be employed to obtain high-quality crystals.

Example - Manganese(II) Sulfate Monohydrate Nanoparticles: In one method,

nanoparticles of MnSO₄·H₂O were synthesized using a top-down approach involving a

planetary high-energy ball mill.[4]

X-ray Diffraction (XRD)
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the

crystal structure.

A suitable single crystal is mounted on a goniometer.

The crystal is irradiated with a monochromatic X-ray beam.

The diffraction pattern is collected on a detector as the crystal is rotated.

The collected data is then used to solve and refine the crystal structure, yielding

information on the space group, unit cell parameters, and atomic positions.

Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase and assess the purity

of the bulk sample.

A powdered sample is placed in a sample holder.
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The sample is irradiated with an X-ray beam over a range of angles (2θ).

The intensity of the diffracted X-rays is measured as a function of the diffraction angle.

The resulting diffractogram is a fingerprint of the crystalline material and can be compared

to known patterns.[5]

Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy

techniques are used to confirm the presence of sulfate anions (SO₄²⁻) and water molecules

(H₂O) within the crystal lattice. The positions and shapes of the vibrational bands provide

information about the local chemical environment and bonding.[2]

Structural Transitions Under Pressure
It is noteworthy that these kieserite-type sulfate monohydrates can undergo structural phase

transitions under high pressure. For instance, szomolnokite (FeSO₄·H₂O) exhibits a transition

from the monoclinic C2/c space group to a triclinic P1 space group at pressures between 5.0(1)

and 6.6(1) GPa.[1] Similar pressure-induced phase transitions have been observed for the Mg,

Ni, and Co analogues, highlighting the influence of external conditions on the crystal structure.

[1]

In conclusion, the choice of cation has a discernible effect on the crystal structure of sulfate
monohydrates. While many divalent cations form isostructural monoclinic crystals, variations

in ionic radii lead to predictable changes in the unit cell parameters. A thorough understanding

of these structural nuances, gained through rigorous experimental techniques, is essential for

the targeted design and development of materials with specific physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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